C4 Steric Shielding by Ortho-Tolyl Group
The ortho-methyl substituent on the 2-aryl ring of 4-Chloro-2-(o-tolyl)pyrimidine introduces steric hindrance that reduces the accessibility of the C4 chloro group compared to the unsubstituted phenyl analog 4-chloro-2-phenylpyrimidine . This steric effect can be exploited to achieve selective C4 functionalization under mild conditions or to tune the reaction kinetics in library synthesis.
| Evidence Dimension | Steric hindrance around reactive C4 chloro center |
|---|---|
| Target Compound Data | Ortho-methyl group present on 2-aryl substituent (molecular structure, C₁₁H₉ClN₂) |
| Comparator Or Baseline | 4-Chloro-2-phenylpyrimidine (CAS 14790-42-2) with unsubstituted 2-phenyl ring |
| Quantified Difference | Qualitative steric differentiation; increased steric bulk proximal to reactive site |
| Conditions | Structural comparison; molecular modeling and synthetic chemistry context |
Why This Matters
This steric differentiation enables more controlled and selective SNAr derivatization, reducing byproduct formation and improving the synthetic efficiency of complex molecular libraries.
